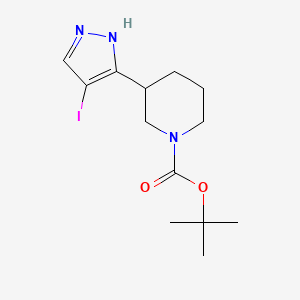
tert-Butyl 3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate is an organic compound with the molecular formula C13H20IN3O2 It is a derivative of piperidine and pyrazole, featuring an iodine atom attached to the pyrazole ring
Métodos De Preparación
The synthesis of tert-Butyl3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the iodine atom. The piperidine ring is then attached, and the tert-butyl group is added to protect the carboxylate functionality. The reaction conditions often involve the use of bases such as potassium carbonate and solvents like ethyl acetate .
Análisis De Reacciones Químicas
tert-Butyl3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions .
Aplicaciones Científicas De Investigación
tert-Butyl3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-Butyl3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
tert-Butyl3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate: This compound has a similar structure but lacks the piperidine ring, making it less versatile in certain applications.
tert-Butyl 3-(4-bromopyrazol-1-yl)piperidine-1-carboxylate:
The uniqueness of tert-Butyl3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate lies in its combination of the pyrazole and piperidine rings with an iodine substituent, providing a versatile platform for various chemical and biological studies .
Propiedades
Fórmula molecular |
C13H20IN3O2 |
|---|---|
Peso molecular |
377.22 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-iodo-1H-pyrazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H20IN3O2/c1-13(2,3)19-12(18)17-6-4-5-9(8-17)11-10(14)7-15-16-11/h7,9H,4-6,8H2,1-3H3,(H,15,16) |
Clave InChI |
POQFGDDSVLHKHE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)C2=C(C=NN2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13122380.png)
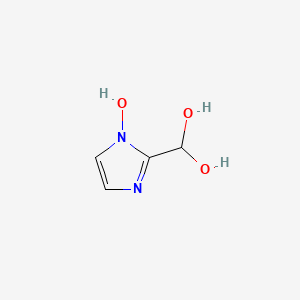

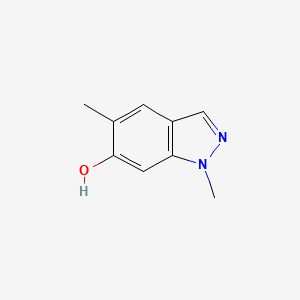
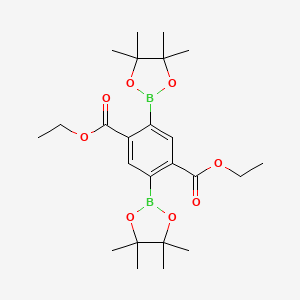

![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
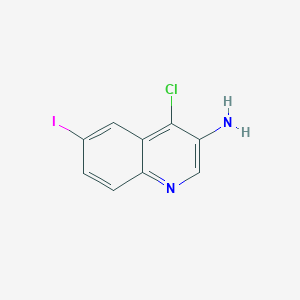
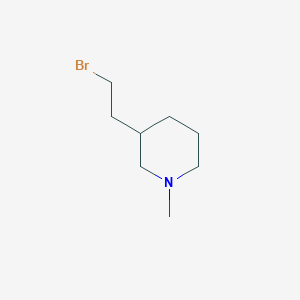
![4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13122436.png)

![methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13122441.png)
